molecular formula C24H21ClN2O5 B244946 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No. B244946
M. Wt: 452.9 g/mol
InChI Key: STWGHYJYEUEPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, also known as CMTM, is a chemical compound with potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has been the subject of extensive scientific research in recent years.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has also been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver and kidneys. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been found to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.

Advantages and Limitations for Lab Experiments

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is also relatively non-toxic and has been shown to have low side effects in animal studies. However, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. Another area of research is the investigation of the mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide in humans.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves the reaction of 3-chloro-4-methylphenyl-1,3-benzoxazole-5-carboxylic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide. This synthesis method has been optimized to achieve high yields of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide with good purity.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have a protective effect on the liver and kidneys by reducing oxidative stress and inflammation.

properties

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H21ClN2O5/c1-13-5-6-14(9-17(13)25)24-27-18-12-16(7-8-19(18)32-24)26-23(28)15-10-20(29-2)22(31-4)21(11-15)30-3/h5-12H,1-4H3,(H,26,28)

InChI Key

STWGHYJYEUEPTL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.